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Introduction
Adenosine Deaminase Acting on RNA 1 (ADAR1) is a crucial enzyme involved in the editing of

double-stranded RNA (dsRNA) through the conversion of adenosine to inosine. The p150

isoform of ADAR1 contains a unique Zα domain that specifically recognizes and binds to left-

handed Z-RNA and Z-DNA. This interaction is critical for preventing the accumulation of

endogenous dsRNA, which would otherwise trigger a detrimental innate immune response

mediated by sensors like Melanoma Differentiation-Associated protein 5 (MDA5) and Z-DNA

Binding Protein 1 (ZBP1). Consequently, the inhibition of the ADAR1 Zα domain presents a

promising therapeutic strategy for various diseases, including cancer and autoimmune

disorders.

Recent high-throughput virtual screening efforts have identified Regaloside B, a natural

phenylpropanoid, as a potential small molecule inhibitor of the ADAR1 Zα domain. This

technical guide provides a comprehensive overview of the available data, experimental

protocols, and the underlying signaling pathways related to the investigation of Regaloside B
as an ADAR1 Zα domain inhibitor.

Quantitative Data Presentation
Regaloside B was identified as a potential ADAR1 Zα domain inhibitor through a high-

throughput virtual screening of over 100,000 compounds. Its interaction with the ADAR1 Zα

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1588128?utm_src=pdf-interest
https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


domain was subsequently confirmed using surface plasmon resonance (SPR).[1] However, to

date, specific quantitative binding affinity data, such as the dissociation constant (Kd), for the

Regaloside B-ADAR1 Zα interaction has not been published in the primary literature.

Table 1: Summary of Virtual Screening and Experimental Validation for Regaloside B

Compound
Screening
Method

Docking
Score
(Arbitrary
Units)

Experiment
al
Validation

Binding
Affinity (Kd)

Reference

Regaloside B

High-

Throughput

Virtual

Screening

Not Reported

Surface

Plasmon

Resonance

(SPR)

Not Reported
Hong et al.,

2024[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the identification of

Regaloside B as an ADAR1 Zα domain interactor.

High-Throughput Virtual Screening
This protocol outlines the computational method used to identify potential small molecule

inhibitors of the ADAR1 Zα domain from a large compound library.[1]

Objective: To identify compounds with a high likelihood of binding to the ADAR1 Zα domain.

Methodology:

Target Preparation:

The crystal structure of the human ADAR1 Zα domain (PDB ID: 2GXB) was used as the

receptor model.

The protein structure was prepared using the Protein Preparation Wizard in Maestro

(Schrödinger). This involved adding hydrogen atoms, assigning bond orders, creating

disulfide bonds, and filling in missing side chains and loops.
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Water molecules were removed, and the structure was optimized and minimized.

Ligand Preparation:

A library of over 100,000 small molecules was prepared using LigPrep (Schrödinger).

This process generated possible ionization states at a target pH of 7.0 ± 2.0,

stereoisomers, and tautomers for each compound.

Energy minimization was performed for each prepared ligand.

Receptor Grid Generation:

A receptor grid was generated around the binding site of the prepared ADAR1 Zα domain

structure. The binding site was defined by the location of the co-crystallized Z-DNA in the

original PDB file.

Molecular Docking:

The prepared ligand library was docked into the receptor grid using the Glide module

(Schrödinger).

A multi-stage docking protocol was employed:

High-Throughput Virtual Screening (HTVS): The entire library was docked using this fast

and less stringent method.

Standard Precision (SP): The top hits from HTVS were re-docked with higher precision.

Extra Precision (XP): The top hits from SP were further refined with the most accurate

and computationally intensive docking protocol.

The final hits were ranked based on their Glide XP GScore.

Surface Plasmon Resonance (SPR) Analysis
This protocol describes the experimental validation of the interaction between identified

compounds and the ADAR1 Zα domain.[2]
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Objective: To confirm the direct binding of Regaloside B to the ADAR1 Zα domain.

Instrumentation: Biacore T200 system (GE Healthcare)

Methodology:

Sensor Chip Preparation:

A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

Protein Immobilization:

Recombinant human ADAR1 protein (50 µg/mL in 10 mM sodium acetate, pH 5.0) was

injected over one flow cell (the experimental cell) to achieve an immobilization level of

approximately 18,000 Resonance Units (RU).

The other flow cell was left blank to serve as a reference.

The sensor surface was then deactivated and blocked with an injection of 1 M

ethanolamine-HCl (pH 8.5).

Binding Analysis:

Regaloside B was prepared in a series of concentrations in a running buffer (e.g., PBS,

pH 7.4).

Each concentration of Regaloside B was injected over both the experimental and

reference flow cells.

The binding was monitored in real-time, and the response was recorded as a sensorgram.

The surface was regenerated between injections with a solution such as 50 mM NaOH to

remove any bound compound.

Data Analysis:
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The reference flow cell data was subtracted from the experimental flow cell data to correct

for non-specific binding and bulk refractive index changes.

The resulting sensorgrams indicate the binding of the analyte to the immobilized protein.

While kinetic and affinity constants (ka, kd, and Kd) can be derived from this data, they

were not reported for Regaloside B in the source publication.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving the ADAR1 Zα domain

and the workflow for the identification of Regaloside B.
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Caption: ADAR1 Zα domain signaling pathway and point of inhibition.
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Caption: Workflow for identification of Regaloside B.
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Regaloside B has been identified as a promising small molecule that interacts with the Zα

domain of ADAR1. While the initial discovery through high-throughput virtual screening and

subsequent confirmation of binding via surface plasmon resonance are significant, further

research is required to quantify the binding affinity and elucidate the precise mechanism of

inhibition. The detailed experimental protocols provided herein serve as a foundation for future

studies aimed at characterizing the inhibitory potential of Regaloside B and developing it as a

therapeutic agent for diseases driven by aberrant ADAR1 activity. The continued investigation

of such inhibitors is crucial for advancing our understanding of ADAR1 biology and for the

development of novel immunomodulatory and anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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